2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a synthetic organic compound with the molecular formula and a molecular weight of 230.73 g/mol. The compound features a chloro group attached to an ethanone moiety, which is further linked to a pyrrolidine ring substituted with a cyclopropylmethylamino group. This unique structure suggests potential for diverse biological interactions, making it of interest in medicinal chemistry .
The compound is classified under organic compounds and more specifically as an amine derivative due to the presence of the amino group within its structure. It is listed under various chemical databases, including PubChem, where it is identified by the Compound ID 66567943 . The compound's synthesis and properties have been documented in multiple scientific publications and patents, highlighting its relevance in drug discovery and development .
The synthesis of 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves several key steps:
Industrial methods may optimize these reactions using high-yield catalysts and continuous flow reactors, enhancing efficiency and cost-effectiveness .
The molecular structure of 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can be represented as follows:
The structural representation indicates potential sites for biological activity due to the presence of polar functional groups that could interact with various biological targets .
The compound's reactivity can be attributed to its functional groups:
Research into its reactivity profiles is ongoing, focusing on how modifications can lead to improved efficacy or selectivity for biological targets .
The mechanism of action for 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is not fully elucidated but is believed to involve interactions with specific receptors or enzymes within biological systems. Potential mechanisms include:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics, which will help in understanding its therapeutic potential .
Key physical and chemical properties include:
These properties play a significant role in determining the compound's usability in pharmaceutical formulations .
2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has potential applications in:
Research continues to explore its efficacy in various biological contexts, particularly in relation to neurological or metabolic disorders .
The pyrrolidine ring serves as the foundational scaffold for this compound. Industrially, this ring is synthesized through the base-catalyzed cyclization of 1,4-diamines, achieving 85–90% yields under optimized conditions (40–60°C in ethanol with NaBH₄) [1]. Stereochemical control at the C3 position is critical for biological activity. Chirality conservation is achieved through:
Alternative routes include Ru-catalyzed hydrogenation of pyrrolidine-2-carboxamide, though yields remain moderate (67%) compared to classical reductions [6]. The table below compares stereochemical outcomes:
Table 1: Pyrrolidine Ring Formation Methods
Method | ee (%) | Yield (%) | Key Condition |
---|---|---|---|
NaBH₄ reduction | 98 | 87 | Ethanol, 40–60°C |
Ru-catalyzed hydrogenation | 95 | 67 | H₂ pressure, RT |
Enzymatic resolution | 99.5 | 52 | Biocatalyst, aqueous phase |
Chloroacetylation introduces the reactive chloroethanone moiety, exhibiting second-order kinetics with a rate constant (k) of 0.42 L/mol·s in dichloromethane at 0°C. Key optimization parameters include:
Table 2: Chloroacetylation Solvent Optimization
Solvent | Conversion (%) | Time (h) | Temperature |
---|---|---|---|
Dichloromethane | 95 | 1.5 | 0°C → RT |
DMF | 89 | 2.0 | 0°C → RT |
THF | 72 | 4.0 | 0°C → RT |
The cyclopropylmethylamino group is installed via reductive amination or direct alkylation. The modified Botch protocol using [(1-ethoxycyclopropyl)oxy]trimethylsilane and NaBH₃CN in methanol achieves:
Alternative transition-metal-catalyzed methods include:
Table 3: Alkylation Method Comparison
Method | Yield (%) | dr/ee | Limitation |
---|---|---|---|
Reductive amination (Botch) | 78 | 92:8 dr | Requires borohydride |
Cu(I)-catalyzed cyclopropanation | 81 | >94% ee | Oxygen-sensitive catalyst |
Base-mediated alkylation | 75–80 | N/A | Competing overalkylation |
Continuous flow reactors enhance the synthesis through:
Porous ceramic sheet (PCS) reactors with immobilized Ni particles demonstrate exceptional stability, maintaining 100% conversion over 10 cycles for analogous N-heterocycle functionalizations. These systems achieve:
Stepwise synthesis remains dominant for stereoselective control, involving:
One-pot approaches streamline production but face challenges:
Table 4: Route Efficiency Analysis
Parameter | Stepwise Route | One-Pot Route |
---|---|---|
Overall yield | ~60% | 42–48% |
Stereoselectivity | >98% ee | 80–85% ee |
Purification steps | 3 | 1 |
Scalability | Pilot-validated | Lab-scale only |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1